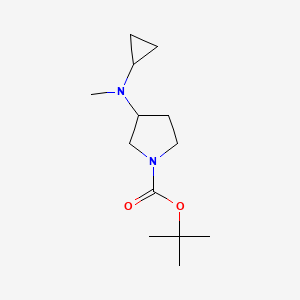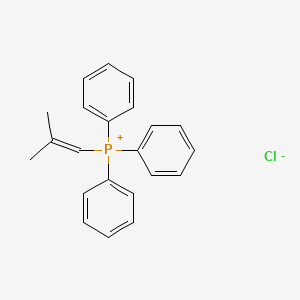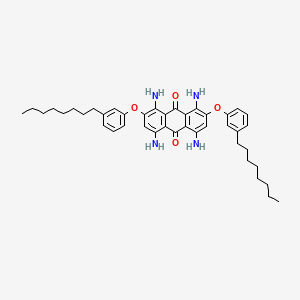
Benzyl but-3-en-1-yl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl but-3-en-1-yl(methyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound features a benzyl group, a but-3-en-1-yl group, and a methyl group attached to the carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an amine with a carbonylimidazolide in water.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Amination (Carboxylation): A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI can also be used to synthesize carbamates.
Industrial Production Methods: Industrial production of carbamates often involves the use of carbamoyl chlorides, which are formed in situ and subsequently reacted with substituted phenols. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl but-3-en-1-yl(methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often resulting in the formation of amines.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Chemistry: Benzyl but-3-en-1-yl(methyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in the synthesis of complex molecules .
Biology and Medicine:
Industry: In the industrial sector, carbamates are used as intermediates in the production of various chemicals. They are also used in the formulation of pesticides and herbicides due to their ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of benzyl but-3-en-1-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based compounds used in pharmaceuticals and pesticides .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the but-3-en-1-yl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Lacks the benzyl and but-3-en-1-yl groups.
Uniqueness: Benzyl but-3-en-1-yl(methyl)carbamate is unique due to the presence of both the benzyl and but-3-en-1-yl groups. These groups can influence the compound’s reactivity and its interactions with molecular targets, making it distinct from other carbamates .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
benzyl N-but-3-enyl-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-3-4-10-14(2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
Clé InChI |
CTSMLWZHDHTYRU-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC=C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


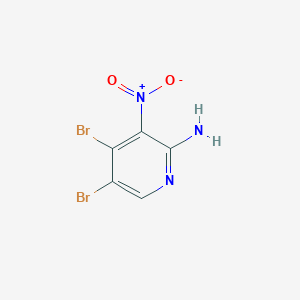

![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
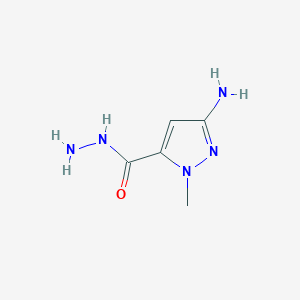
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)



